REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:10][C:11]([CH3:16])=[C:12]([CH3:15])[N+:13]=2[O-])=[CH:5][CH:4]=1.P(Cl)(Cl)([Cl:19])=O.N>C(Cl)(Cl)Cl>[Cl:19][CH2:15][C:12]1[N:13]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[O:10][C:11]=1[CH3:16]
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Name
|
|
Quantity
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82 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)C=1OC(=C([N+]1[O-])C)C
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
|
37.4 mL
|
Type
|
reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux
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Type
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TEMPERATURE
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Details
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heated at the boil for 30 minutes
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Duration
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30 min
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Type
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EXTRACTION
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Details
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the mixture is extracted three times with in each case 100 ml of ethyl acetate
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Type
|
WASH
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Details
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The combined organic phases are washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CUSTOM
|
Details
|
the solvent then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified on silica gel using the mobile phase n-heptane
|
Name
|
|
Type
|
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |